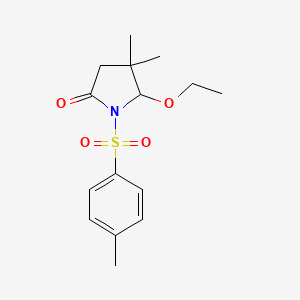
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone core, which is a five-membered lactam, substituted with ethoxy, dimethyl, and sulfonyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring and subsequent functionalization. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: This step involves the alkylation of the pyrrolidinone ring with an ethylating agent such as ethyl iodide or ethyl bromide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the development of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function. The ethoxy and dimethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar compounds to 5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one include:
4,4-Dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Methoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and biological activity.
5-Ethoxy-4,4-dimethyl-1-(4-chlorobenzene-1-sulfonyl)pyrrolidin-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
184637-79-4 |
|---|---|
Fórmula molecular |
C15H21NO4S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
5-ethoxy-4,4-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO4S/c1-5-20-14-15(3,4)10-13(17)16(14)21(18,19)12-8-6-11(2)7-9-12/h6-9,14H,5,10H2,1-4H3 |
Clave InChI |
MPFHRYBNKXXNNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(CC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)

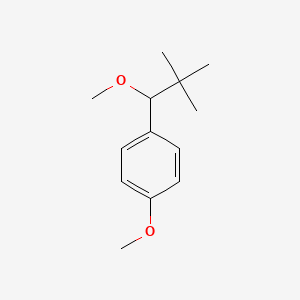



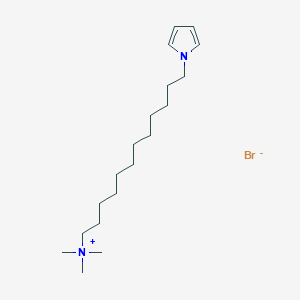
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
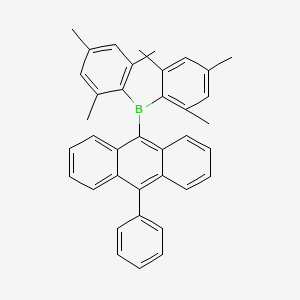
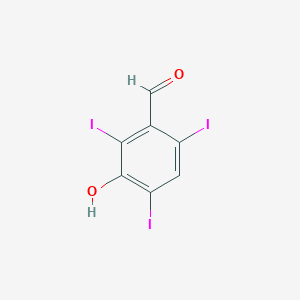
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)

